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Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science,
and agrochemical development, prized for its unique electronic properties, metabolic stability,
and capacity for hydrogen bonding.[1][2] Within this class, 4-bromo-1H-1,2,3-triazole
(C2H2BrNs) stands out as a pivotal synthetic intermediate.[3][4] The bromine atom at the C4
position serves not merely as a substituent but as a versatile functional handle, enabling a wide
array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-
coupling reactions. This guide provides a comprehensive overview of the essential
physicochemical properties of 4-bromo-1H-1,2,3-triazole, offering field-proven insights into its
synthesis, characterization, reactivity, and application for researchers, scientists, and drug
development professionals.

Molecular Structure and Core Physicochemical Data

4-bromo-1H-1,2,3-triazole is an aromatic five-membered heterocycle. The presence of the
electronegative bromine atom and three nitrogen atoms significantly influences the electron
distribution within the ring, impacting its reactivity and intermolecular interactions. The NH-
tautomer is in equilibrium with the 2H- and 4H-isomers, though the 1H-form is a prevalent and
highly useful scaffold.[1]
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A summary of its key quantitative properties is presented below. Note that some properties are

reported for the closely related and commercially available N-methyl derivative, 4-bromo-1-

methyl-1H-1,2,3-triazole.

Property Value Source
Molecular Formula C2H2BrNs [31[4]
Molecular Weight 147.96 g/mol [4]
CAS Number 40964-56-5 [3][5]
Appearance White to off-white solid/crystals  [6][7]
] ] 98-99 °C (for 1-methyl
Melting Point o [8]
derivative)
- ) 278.5 +13.0 °C at 760 mmHg
Boiling Point ) [4]
(Predicted)
Soluble in common organic
Solubility solvents like THF, DMF, and [6]119]
ethers.
The pKa of the parent 1,2,4-
triazole is 10.26. The electron-
withdrawing bromine atom in
pKa 4-bromo-1H-1,2,3-triazole is [10]

expected to increase the
acidity of the N-H proton (lower
pKa).

Synthesis: Establishing the Core Scaffold

The synthesis of substituted triazoles has evolved significantly with the advent of "click

chemistry”. However, direct and regioselective synthesis of the 4-bromo-NH-1,2,3-triazole

scaffold often requires more classical approaches or multi-step sequences. Facile synthetic

routes have been developed that utilize common reagents and avoid the need for NH-

protection.[11]
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One robust and high-yielding method involves the selective monodebromination of a N-
substituted 4,5-dibromo-1H-1,2,3-triazole precursor using a Grignard reagent. This approach is
valuable as it provides excellent control over the final product structure.

Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole

Cool to -10°C
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1H-1,2,3-triazole in THF

Click to download full resolution via product page

Caption: Synthesis workflow for 4-bromo-1-methyl-1H-1,2,3-triazole.[6]

Experimental Protocol: Synthesis of 4-bromo-1-methyil-
1H-1,2,3-triazole[6]

This protocol describes the synthesis from its dibrominated precursor, a method valued for its
high yield and clean conversion.

¢ Reaction Setup: Dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15
mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a
dropping funnel.

e Cooling: Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt).

o Grignard Addition: Add 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium
chloride in THF dropwise to the cooled solution, maintaining the internal temperature below
-5°C. The choice of a Grignard reagent is causal; it acts as a base to facilitate a highly
selective halogen-metal exchange at the more labile C5 position, which is then protonated
during workup.
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» Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until
the starting material is consumed.

e Quenching: Upon completion, carefully quench the reaction by adding 15 mL of 1 M
hydrochloric acid. This step protonates the intermediate triazolide anion and neutralizes any
remaining Grignard reagent.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl
tert-butyl ether (MTBE) (2 x 20 mL).

e Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium
sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to
a volume of approximately 5 mL.

 Purification: Cool the concentrated solution to 0-5°C to induce crystallization. Collect the
crystals by filtration and dry them under vacuum at 40°C to yield the final product (approx.
1.55 g, 90% yield).

Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of 4-bromo-1H-1,2,3-
triazole. A combination of spectroscopic techniques provides a self-validating system for
structural elucidation.
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Technique

Expected Observations

1H NMR

A singlet in the aromatic region (& 7.5-8.5 ppm)
corresponding to the C5-H proton. For N-
alkylated derivatives, additional signals will
appear in the aliphatic region (e.g., a singlet
around & 4.0 ppm for a N-CHs group).[7][12]

13C NMR

Two signals in the aromatic region for the
triazole ring carbons. The C4 carbon bonded to
bromine will be significantly shifted compared to
the C5 carbon.

FT-IR

Characteristic absorption bands for N-H
stretching (for the parent compound, ~3100-
3300 cm™1), aromatic C-H stretching (~3000-
3100 cm™1), and ring stretching vibrations (C=N,
N=N) in the 1400-1600 cm~1 region.

Mass Spec (El)

A characteristic molecular ion peak (M*) and an
M+2 peak of nearly equal intensity, which is the
definitive isotopic signature for a molecule

containing one bromine atom.

X-ray Crystal.

While data for the title compound is not readily
available, crystal structures for related iodo- and
diiodo-triazoles have been resolved, confirming
their planar structures and bond lengths, a

technique directly applicable here.[11]

Chemical Reactivity and Synthetic Utility

The true value of 4-bromo-1H-1,2,3-triazole in research and development lies in its

predictable and versatile reactivity, which allows for the strategic elaboration of the core

scaffold.
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Caption: Key reactivity pathways for 4-bromo-1H-1,2,3-triazole.

N-Alkylation and N-Arylation

The acidic N-H proton can be readily deprotonated with a mild base (e.g., K2COs) and
subsequently alkylated with various electrophiles like alkyl halides.[9] Interestingly, the reaction
of 4-bromo-NH-1,2,3-triazoles with alkyl halides often proceeds with high regioselectivity to
yield the N-2 substituted product, a synthetically valuable outcome.[9] More advanced Chan-
Evans-Lam (CEL) copper-catalyzed N-arylation techniques can also be employed to install aryl
groups on the triazole nitrogen.[13]

C4-Position Cross-Coupling Reactions

The C-Br bond is the most important functional handle for molecular elaboration. It is an
excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the
formation of C-C bonds.
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e Suzuki-Miyaura Coupling: Reaction with arylboronic acids is a powerful method to synthesize
4-aryl-1,2,3-triazoles.[14] This reaction is fundamental in drug discovery for building libraries
of compounds with diverse aromatic substituents to probe structure-activity relationships
(SAR).[13]

e Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl
moieties.

e Heck and Stille Couplings: These reactions further expand the range of substituents that can
be introduced at the C4 position.

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling[15]

This protocol provides a general workflow for the synthesis of 4-aryl-1H-1,2,3-triazole
derivatives, demonstrating the compound's utility.

o Reagent Assembly: In a reaction vessel, combine the N-protected 4-bromo-1,2,3-triazole
(1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium carbonate (K=2COs, 3.0
equiv), and palladium(ll) acetate (Pd(OAc)z, 5 mol%). The choice of a palladium catalyst is
critical; it facilitates the oxidative addition/reductive elimination cycle necessary for C-C bond
formation. K2COs is the base required to activate the boronic acid.

» Solvent and Atmosphere: Add a solvent mixture, typically THF:H20 (3:1), and purge the
vessel with an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the
catalyst.

» Heating: Heat the reaction mixture to 80-85°C with vigorous stirring for 10-12 hours.

» Workup: After cooling to room temperature, dilute the mixture with water and extract with an
organic solvent like diethyl ether or ethyl acetate.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product is then purified, typically
by column chromatography on silica gel, to yield the desired 4-aryl-1,2,3-triazole.
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Applications in Drug Discovery and Materials
Science

The 1,2,3-triazole ring is considered a bioisostere for amide bonds and phenyl rings, offering
improved metabolic stability and physicochemical properties.[2] Consequently, 4-bromo-1H-
1,2,3-triazole is a high-value starting material for the synthesis of novel therapeutic agents.

¢ Anticancer Agents: The triazole scaffold is present in numerous anticancer drugs.[13][15]
Synthetic programs utilize 4-bromo-1,2,3-triazole to build libraries of compounds screened
against various cancer cell lines, such as those for breast cancer.[13][16]

e Enzyme Inhibitors: It is a key building block for synthesizing inhibitors of enzymes like
carbonic anhydrase, which are targets for various diseases.[14]

» Antimicrobial Agents: The triazole core is famous for its role in antifungal drugs (e.g.,
fluconazole).[15] Derivatives synthesized from the bromo-precursor are frequently evaluated
for broad-spectrum antimicrobial activity.[16][17]

» Fluorescence Probing: The rigid, aromatic nature of the triazole ring makes it an attractive
scaffold for developing fluorescent probes for detecting biomolecules.[17]

Conclusion

4-bromo-1H-1,2,3-triazole is far more than a simple halogenated heterocycle; it is a versatile
and powerful building block that provides a reliable entry point into a vast chemical space of
high-value compounds. Its well-defined physicochemical properties, predictable reactivity in
both N-alkylation and C-C cross-coupling reactions, and straightforward synthesis make it an
indispensable tool for researchers in drug discovery, medicinal chemistry, and materials
science. A thorough understanding of the principles outlined in this guide enables scientists to
strategically leverage this scaffold to design and construct novel molecules with tailored
functions and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c00652
https://www.benchchem.com/product/b042894?utm_src=pdf-body
https://www.benchchem.com/product/b042894?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411613/
https://www.researchgate.net/publication/370786803_Recent_developments_in_the_chemistry_of_1H-_and_4H-124-triazoles
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8278147/
https://www.researchgate.net/publication/370786803_Recent_developments_in_the_chemistry_of_1H-_and_4H-124-triazoles
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185471/
https://www.smolecule.com/products/s14086202
https://www.smolecule.com/products/s14086202
https://www.benchchem.com/product/b042894?utm_src=pdf-body
https://www.benchchem.com/product/b042894?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

. pubs.acs.org [pubs.acs.org]

. pubs.acs.org [pubs.acs.org]

. Scbt.com [scbt.com]

. CAS 40964-56-5 | 4-Bromo-1H-1,2,3-triazole - Synblock [synblock.com]

. 40964-56-5 Cas No. | 4-Bromo-1H-1,2,3-triazole | Apollo [store.apolloscientific.co.uk]
. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- | 13273-53-5 [chemicalbook.com]

. rsc.org [rsc.org]

L N o o b~ w0 NP

. CAS 13273-53-5 | 3H32-9-45 | MDL MFCD10696344 | 4-Bromo-1-methyl-1H-1,2,3-
triazole | SynQuest Laboratories [synquestlabs.com]

9. pubs.acs.org [pubs.acs.org]

10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
11. researchgate.net [researchgate.net]

12. rsc.org [rsc.org]

13. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents
against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nim.nih.gov]

14. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A
Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nim.nih.gov]

15. researchgate.net [researchgate.net]

16. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview -
PMC [pmc.ncbi.nim.nih.gov]

17. Buy 4-Bromo-1-phenyl-1H-1,2,3-triazole | 116933-01-8 [smolecule.com]

To cite this document: BenchChem. [Physicochemical properties of 4-bromo-1H-1,2,3-
triazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042894#physicochemical-properties-of-4-bromo-1h-
1-2-3-triazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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